molecular formula C4H8N2O2 B13420482 1-Nitropyrrolidine CAS No. 3760-55-2

1-Nitropyrrolidine

Cat. No.: B13420482
CAS No.: 3760-55-2
M. Wt: 116.12 g/mol
InChI Key: WHBIEWRKFNSHNY-UHFFFAOYSA-N
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Description

1-Nitropyrrolidine is an organic compound with the molecular formula C4H8N2O2. It is a derivative of pyrrolidine, where a nitro group is attached to the nitrogen atom of the pyrrolidine ring.

Preparation Methods

1-Nitropyrrolidine can be synthesized through several methods. One common synthetic route involves the nitration of pyrrolidine using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro derivative. Industrial production methods may involve continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

1-Nitropyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various catalysts for substitution reactions.

Scientific Research Applications

1-Nitropyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-Nitropyrrolidine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Nitropyrrolidine can be compared with other nitro derivatives of pyrrolidine, such as nitrosopyrrolidine and nitropyrrolizines. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, nitrosopyrrolidine is more reactive in nitrosation reactions, while nitropyrrolizines have unique applications in medicinal chemistry .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

1-nitropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-6(8)5-3-1-2-4-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIEWRKFNSHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191043
Record name Pyrrolidine, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3760-55-2
Record name Pyrrolidine, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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